molecular formula C13H12N4 B12921641 N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-86-0

N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12921641
CAS No.: 787591-86-0
M. Wt: 224.26 g/mol
InChI Key: MNBILPRLLJYGPV-UHFFFAOYSA-N
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Description

N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound belonging to the class of imidazo[1,2-a]pyrazines. These compounds are known for their aromatic heteropolycyclic structure, which includes an imidazole ring fused with a pyrazine ring. This structural configuration imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridines with arylglyoxals and Meldrum’s acid under multicomponent condensation conditions . This method is favored for its efficiency and high yield of the target product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high purity and yield. The use of catalysts and optimized reaction parameters, such as temperature and solvent choice, are critical in scaling up the synthesis from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives .

Scientific Research Applications

N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural feature can influence its reactivity and biological activity, distinguishing it from other similar compounds .

Properties

CAS No.

787591-86-0

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

N-methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H12N4/c1-14-12-13-15-7-8-17(13)9-11(16-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,16)

InChI Key

MNBILPRLLJYGPV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CN2C1=NC=C2)C3=CC=CC=C3

Origin of Product

United States

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